Dichlorprop-p-2-ethylhexyl
Overview
Description
Dichlorprop-p-2-ethylhexyl: is a herbicide and plant growth regulator. It is an ester of dichlorprop-P, known for its low aqueous solubility and low volatility. This compound is primarily used in agricultural settings to control broadleaf weeds and regulate plant growth in citrus crops .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorprop-p-2-ethylhexyl is synthesized through the esterification of dichlorprop-P with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, dichlorprop-P and 2-ethylhexanol, are mixed in the presence of an acid catalyst and heated to promote the reaction. The resulting ester is then purified through distillation and other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Dichlorprop-p-2-ethylhexyl undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to dichlorprop-P and 2-ethylhexanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: this compound can participate in substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Dichlorprop-P and 2-ethylhexanol.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Substitution: Products with different functional groups replacing the ester group.
Scientific Research Applications
Dichlorprop-p-2-ethylhexyl has a wide range of scientific research applications, including:
Chemistry:
- Used as a model compound in studies of esterification and hydrolysis reactions.
- Investigated for its reactivity and stability under various chemical conditions .
Biology:
- Studied for its effects on plant growth and development.
- Used in research on herbicide resistance and the mechanisms of action of herbicides .
Medicine:
- Explored for its potential use in developing new herbicidal drugs.
- Investigated for its effects on mammalian cells and potential toxicity .
Industry:
- Widely used in agriculture for weed control and plant growth regulation.
- Studied for its environmental impact and degradation in soil and water systems .
Mechanism of Action
Dichlorprop-p-2-ethylhexyl exerts its effects primarily through its action as a plant growth regulator and herbicide. The compound mimics the action of natural plant hormones, leading to abnormal and excessive cell division and growth. This results in the disruption of vascular tissue and ultimately the death of the plant .
Molecular Targets and Pathways:
Auxin Receptors: this compound binds to auxin receptors in plants, triggering a cascade of events that lead to uncontrolled growth.
Cell Wall Plasticity: The compound increases cell wall plasticity, leading to abnormal cell expansion.
Protein Biosynthesis: It enhances the biosynthesis of proteins involved in cell division and growth.
Comparison with Similar Compounds
2,4-D (2,4-Dichlorophenoxyacetic acid): Another widely used herbicide with similar mechanisms of action.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): A herbicide with similar uses and properties.
Uniqueness:
Selective Action: Dichlorprop-p-2-ethylhexyl is more selective in its action, making it effective against specific types of weeds.
Lower Volatility: The compound has lower volatility compared to other herbicides, reducing the risk of drift and environmental contamination.
Properties
IUPAC Name |
2-ethylhexyl (2R)-2-(2,4-dichlorophenoxy)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2O3/c1-4-6-7-13(5-2)11-21-17(20)12(3)22-16-9-8-14(18)10-15(16)19/h8-10,12-13H,4-7,11H2,1-3H3/t12-,13?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEDFYRUPAWDOU-PZORYLMUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)[C@@H](C)OC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274192 | |
Record name | Dichlorprop-P-2-ethylhexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865363-39-9 | |
Record name | Dichlorprop-p-2-ethylhexyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865363399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorprop-P-2-ethylhexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-(2,4-DICHLOROPHENOXY)PROPIONIC ACID, 2-ETHYLHEXYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICHLORPROP-P-2-ETHYLHEXYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01Y5Y43F8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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